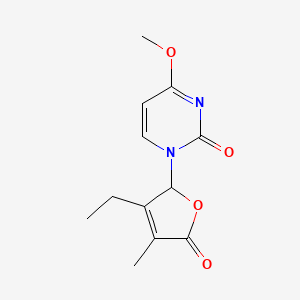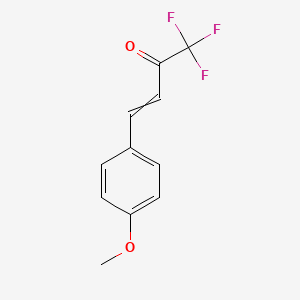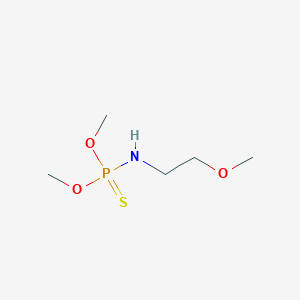
o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate: is an organophosphorus compound widely used as an intermediate in the synthesis of various pesticides. It is known for its role in the production of insecticides such as methamidophos and acephate. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate typically involves the reaction of dimethyl phosphorochloridothioate with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3O)2P(S)Cl+NH2CH2CH2OCH3→(CH3O)2P(S)NHCH2CH2OCH3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate can undergo oxidation reactions to form oxon derivatives, which are more toxic and potent inhibitors of acetylcholinesterase.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dimethyl phosphorothioic acid and 2-methoxyethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the compound.
Substitution: Various nucleophiles such as amines or alcohols under controlled temperatures.
Major Products Formed:
Oxidation: Oxon derivatives.
Hydrolysis: Dimethyl phosphorothioic acid and 2-methoxyethylamine.
Substitution: Corresponding substituted phosphoramidothioates.
Aplicaciones Científicas De Investigación
Chemistry: o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate is used as a key intermediate in the synthesis of various organophosphorus pesticides. Its reactivity and ability to form stable compounds make it valuable in chemical research and development.
Biology: In biological research, this compound is studied for its effects on acetylcholinesterase and its potential use in developing new insecticides. It serves as a model compound for understanding the mechanisms of enzyme inhibition and toxicity.
Medicine: While primarily used in agriculture, research into its effects on acetylcholinesterase has implications for medical studies related to nerve agents and potential treatments for conditions involving acetylcholine regulation.
Industry: The compound is crucial in the production of pesticides, contributing to pest control in agriculture. Its effectiveness and relatively straightforward synthesis make it a staple in the agrochemical industry .
Mecanismo De Acción
o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By binding to the active site of the enzyme, it prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter. This results in continuous nerve signal transmission, causing paralysis and death in insects. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition .
Comparación Con Compuestos Similares
Methamidophos: Another organophosphorus compound with similar acetylcholinesterase inhibitory properties.
Acephate: A related compound used as an insecticide, also inhibiting acetylcholinesterase.
Dimethoate: An organophosphorus insecticide with a similar mechanism of action.
Uniqueness: o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate is unique due to its specific structure, which allows for effective inhibition of acetylcholinesterase while being relatively easy to synthesize. Its methoxyethyl group provides distinct reactivity and stability compared to other similar compounds .
Propiedades
Número CAS |
35812-40-9 |
|---|---|
Fórmula molecular |
C5H14NO3PS |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
N-dimethoxyphosphinothioyl-2-methoxyethanamine |
InChI |
InChI=1S/C5H14NO3PS/c1-7-5-4-6-10(11,8-2)9-3/h4-5H2,1-3H3,(H,6,11) |
Clave InChI |
BJOUDSKCNZWFHJ-UHFFFAOYSA-N |
SMILES canónico |
COCCNP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


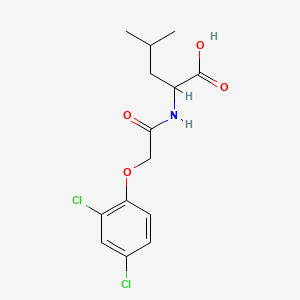
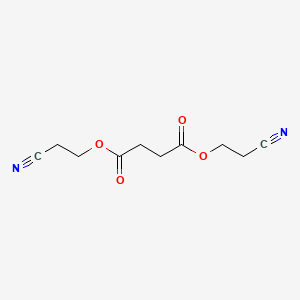
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)


![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)

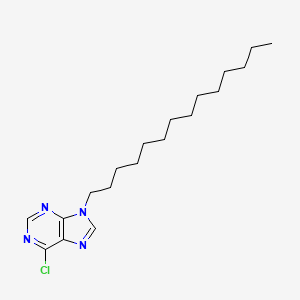
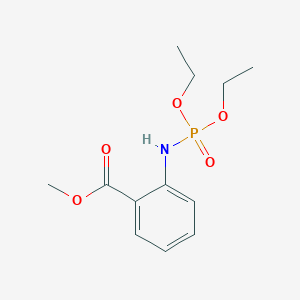
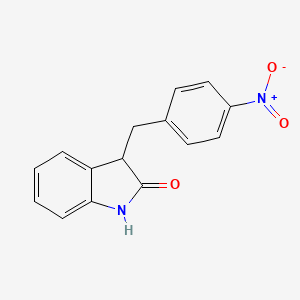
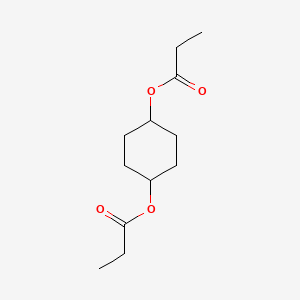
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
